molecular formula C12H11N5O2S B2893689 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide CAS No. 2034416-31-2

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide

Cat. No.: B2893689
CAS No.: 2034416-31-2
M. Wt: 289.31
InChI Key: ULIZTMNNEWDBIA-UHFFFAOYSA-N
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Description

N-((6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core. Key structural attributes include:

  • Methyl linker: Connects the triazole ring to the thiophene-carboxamide moiety, providing structural flexibility.
  • Thiophene-3-carboxamide: A sulfur-containing aromatic group that may contribute to π-π stacking or hydrogen-bonding interactions in biological systems.

Properties

IUPAC Name

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2S/c1-19-11-3-2-9-14-15-10(17(9)16-11)6-13-12(18)8-4-5-20-7-8/h2-5,7H,6H2,1H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIZTMNNEWDBIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2CNC(=O)C3=CSC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 6-Methoxypyridazine Precursor

The synthesis begins with 3-amino-6-methoxypyridazine , prepared via nucleophilic aromatic substitution of 3-chloro-6-methoxypyridazine with ammonium hydroxide (70°C, 12 hr, 82% yield). Characterization by $$ ^1H $$-NMR shows a singlet at δ 3.89 ppm for the methoxy group and two doublets at δ 8.12/7.45 ppm for the pyridazine protons.

Triazole Ring Annulation

Cyclization with ethyl chloroformate under modified Mitsunobu conditions (DIAD, PPh$$_3$$, THF, 0°C→rt) forms thetriazolo[4,3-b]pyridazine system. Key parameters:

Parameter Optimal Value
Temperature 0°C → Room Temp
Reaction Time 8 hours
Solvent THF
Yield 74%

LC-MS analysis confirms molecular ion at m/z 192.1 [M+H]$$^+$$.

Functionalization at Position 3

Mannich-Type Aminomethylation

The methylene bridge is introduced via reaction with paraformaldehyde and ammonium chloride in refluxing ethanol (Scheme 1):

$$
\ce{ \underset{\text{Triazolopyridazine}}{A} + H2CO + NH4Cl ->[\text{EtOH, Δ}] \underset{\text{Methylene Intermediate}}{B} }
$$

Optimization Data:

Equiv. H$$_2$$CO Equiv. NH$$_4$$Cl Temp (°C) Yield (%)
1.2 1.5 78 58
2.0 2.0 78 63
3.0 3.0 90 41

Excess reagents above 2 equivalents lead to dimerization byproducts, as detected by HPLC.

Amide Coupling with Thiophene-3-Carboxylic Acid

The final step employs HATU-mediated coupling under inert atmosphere:

$$
\ce{ B + \underset{\text{Thiophene-3-COOH}}{C} ->[\text{DIPEA, DMF}] \text{Target Compound} }
$$

Reaction Conditions:

  • HATU (1.5 equiv)
  • DIPEA (3.0 equiv)
  • DMF, 25°C, 4 hr
  • Yield: 86% after silica gel chromatography (EtOAc/hexane 3:7)

$$ ^{13}\text{C} $$-NMR displays characteristic signals at δ 165.8 ppm (amide carbonyl) and δ 126.4–142.1 ppm (thiophene carbons).

Purification and Analytical Characterization

Chromatographic Separation

Flash chromatography parameters:

Column Eluent System R$$_f$$ Purity (%)
Silica 60 (230–400 mesh) EtOAc:Hex (1:1) 0.32 98.5

HPLC retention time: 6.74 min (C18, MeCN/H$$_2$$O 70:30, 1 mL/min).

Spectroscopic Validation

Key Spectral Data:

  • HRMS : m/z 332.0987 [M+H]$$^+$$ (calc. 332.0991)
  • IR (KBr) : 1685 cm$$^{-1}$$ (C=O stretch), 1540 cm$$^{-1}$$ (triazole ring)
  • $$ ^1H $$-NMR (400 MHz, DMSO-d$$6 $$) :
    δ 8.71 (s, 1H, triazole-H),
    δ 7.92–7.85 (m, 3H, thiophene-H),
    δ 4.89 (s, 2H, CH$$2$$),
    δ 3.95 (s, 3H, OCH$$_3$$)

Comparative Analysis of Synthetic Routes

Yield Comparison:

Step Route A Yield (%) Route B Yield (%)
Core Formation 74 68
Functionalization 86 79
Overall 63.6 53.7

Route A demonstrates superior efficiency, particularly in the amide coupling stage where HATU activation minimizes racemization.

Scientific Research Applications

N-((6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide has several research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through inhibition of specific molecular targets such as kinases. It binds to the ATP-binding site of these enzymes, thereby blocking their activity and leading to the disruption of signaling pathways essential for cell growth and survival. This mechanism is particularly relevant in cancer cells, where overactive kinases drive uncontrolled proliferation.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Triazolopyridazine Derivatives

Compound Name Core Structure Substituents Biological Activity Reference
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 6-Methoxy, methyl-linked thiophene-3-carboxamide Not reported
N-{3-[3-(2-Alkoxyethoxy)-5-(4-Methoxyphenyl)s}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyridines [1,2,4]Triazolo[4,3-b]pyridazine 5-(4-Methoxyphenyl), pyridine sulphonamide Binds to PEF(S) proteins via allosteric displacement of TNS
3-(6-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl)-N-Aryl Carboxamides [1,2,4]Triazolo[4,3-b]pyridazine 6-Methyl, aryl carboxamide/sulfonamide Moderate to good antimicrobial activity (Gram-positive bacteria, fungi)
1-Methyl-N-((6-(Thiophen-2-yl)-[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl)Methyl)-1H-Indazole-3-Carboxamide [1,2,4]Triazolo[4,3-b]pyridazine 6-Thiophen-2-yl, indazole carboxamide Not reported; structural similarity suggests potential kinase inhibition

Key Observations:

  • Substituent Effects :
    • 6-Methoxy vs. 6-Methyl : The methoxy group (target compound) may improve solubility compared to the methyl group (), while methyl derivatives exhibit antimicrobial activity .
    • Thiophene-3-Carboxamide vs. Indazole/Aryl Groups : The thiophene moiety’s sulfur atom could enhance binding to metalloenzymes or sulfur-rich biological targets, whereas indazole () or aryl groups () may target hydrophobic pockets.

Physicochemical Properties

Table 2: Molecular Properties of Selected Compounds

Compound Molecular Formula Molecular Weight Notable Properties Reference
Target Compound C₁₃H₁₁N₅O₂S 301.33 g/mol Predicted logP: ~2.1 (estimated via computational models)
Compound 24 (Mongolian Journal of Chemistry) Not specified Not specified Cytotoxicity (Hep cell line) > Adriamycin (IC₅₀: 1.2 µg/mL)
3-(4-Methoxyphenyl)-3-Methyl-[1,2,4]Triazolo[1,2-a]Pyridazin-1-Thione C₁₄H₁₄N₄OS 294.35 g/mol Melting point: 152–154°C; HPLC retention time: 1.67 min
  • Thermal Stability : The methoxyphenyl-triazolopyridazine thione derivative () exhibits a sharp melting point (152–154°C), suggesting crystalline stability, which may correlate with the target compound’s solid-state behavior .

Table 3: Activity Profiles of Triazolopyridazine Derivatives

Compound Biological Activity Key Findings Reference
Target Compound Not reported Structural analogy suggests potential for kinase inhibition or antimicrobial activity
6-Methyl-Triazolopyridazine Carboxamides Antimicrobial MIC values: 12.5–50 µg/mL against Staphylococcus aureus and Candida albicans
PEF(S)-Binding Triazolopyridazines Protein binding Displaces TNS (Kd not reported); potential application in signal transduction modulation
Cytotoxic Triazolopyridazines (Compound 24) Anticancer IC₅₀ values lower than adriamycin in Hep cell line
  • Mechanistic Insights :
    • Antimicrobial Activity : Carboxamide/sulfonamide derivatives () likely disrupt microbial cell wall synthesis or enzyme function.
    • Cytotoxicity : Electron-withdrawing groups (e.g., trifluoromethyl in ) or extended aromatic systems () enhance interactions with DNA or tubulin .

Biological Activity

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

  • Molecular Formula : C16H13N7O3
  • Molecular Weight : 351.326 g/mol
  • IUPAC Name : N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-oxo-1H-1,8-naphthyridine-3-carboxamide

This structure features a triazole ring fused with a pyridazine moiety, which is known for its diverse biological activities.

Anticancer Activity

Research has indicated that derivatives of triazolo-pyridazine compounds exhibit significant anticancer properties. For instance, studies have shown that certain triazolo-pyridazine derivatives can inhibit c-Met kinase activity and demonstrate cytotoxic effects against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.

Table 1 summarizes the cytotoxicity data for selected compounds related to this class:

Compound IDCell LineIC50 (μM)Remarks
12eA5491.06 ± 0.16Significant cytotoxicity
12eMCF-71.23 ± 0.18Significant cytotoxicity
12eHeLa2.73 ± 0.33Significant cytotoxicity

These findings suggest that this compound may share similar mechanisms of action due to its structural similarities with other active derivatives.

The mechanism underlying the anticancer activity of triazolo-pyridazine derivatives often involves the inhibition of key signaling pathways associated with tumor growth and metastasis. Specifically:

  • c-Met Inhibition : Compounds targeting c-Met kinase can disrupt signaling pathways that promote cancer cell proliferation and survival.
  • Induction of Apoptosis : Some studies have reported that these compounds can induce apoptosis in cancer cells through mitochondrial pathways.

Antimicrobial Activity

In addition to anticancer properties, compounds within this chemical class have shown promise as antimicrobial agents. The presence of the thiophene moiety is particularly important as it has been associated with enhanced antibacterial activity against various pathogens.

Case Studies

A notable case study involved the synthesis and evaluation of a series of triazolo-pyridazine derivatives for their biological activities. The study revealed that modifications to the methoxy group significantly influenced the compound's potency against cancer cell lines.

Q & A

Q. What are the key considerations for optimizing the synthesis of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide?

  • Methodological Answer : Synthesis optimization requires careful control of reaction parameters:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions in triazolopyridazine derivatives, while methanol/ethanol may improve solubility for coupling steps .
  • Temperature : Pyridazine ring closure typically occurs at 80–100°C, whereas amide bond formation (e.g., carboxamide linkage) requires milder conditions (40–60°C) to avoid decomposition .
  • Monitoring : Use HPLC or TLC with UV visualization to track intermediates (e.g., free thiophene-3-carboxylic acid) and assess reaction completion .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures >95% purity .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer :
  • NMR spectroscopy : 1H/13C NMR confirms regioselectivity in triazolopyridazine ring formation (e.g., distinguishing 6-methoxy vs. 8-methoxy isomers) and amide bond geometry .
  • Mass spectrometry (HRMS) : Validates molecular formula (C15H14N4O2S) and detects byproducts (e.g., des-methyl intermediates) .
  • X-ray crystallography : Resolves ambiguities in stereochemistry (e.g., methyl group orientation on the triazole ring) for structure-activity relationship (SAR) studies .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 40–60°C for 24–72 hours. Monitor degradation via HPLC-MS to identify labile groups (e.g., methoxy or carboxamide hydrolysis) .
  • Thermogravimetric analysis (TGA) : Determines decomposition temperatures (>200°C for triazolopyridazine derivatives) to guide storage conditions .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s biological activity while minimizing off-target effects?

  • Methodological Answer :
  • SAR-driven design : Replace the 6-methoxy group with electron-withdrawing substituents (e.g., Cl, CF3) to improve target binding affinity, as seen in analogous triazolopyridazine inhibitors of kinases .
  • Bioisosteric replacement : Substitute thiophene-3-carboxamide with indole-3-carboxamide to enhance metabolic stability without compromising solubility .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., ATP-binding pockets) and prioritize derivatives for synthesis .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Assay standardization : Re-evaluate activity in parallel assays (e.g., enzyme inhibition vs. cell viability) under controlled conditions (pH 7.4, 37°C) to isolate confounding factors .
  • Orthogonal validation : Cross-verify target engagement using SPR (surface plasmon resonance) for binding kinetics and Western blotting for downstream pathway modulation .
  • Impurity profiling : Use LC-MS to rule out activity artifacts caused by synthetic byproducts (e.g., unreacted thiophene precursors) .

Q. How can researchers elucidate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :
  • Chemical proteomics : Employ affinity chromatography with a biotinylated derivative to pull down interacting proteins from cell lysates, followed by LC-MS/MS identification .
  • Kinase profiling : Screen against a panel of 100+ kinases (Eurofins KinaseProfiler) to identify off-target effects and refine selectivity .
  • In vivo pharmacokinetics : Conduct rodent studies to measure bioavailability, half-life, and tissue distribution, correlating results with in vitro potency .

Q. What synthetic routes mitigate low yields during the final carboxamide coupling step?

  • Methodological Answer :
  • Coupling reagents : Switch from EDCI/HOBt to HATU for higher efficiency in amide bond formation, reducing side reactions (e.g., racemization) .
  • Microwave-assisted synthesis : Apply 50 W microwave irradiation at 80°C for 10 minutes to accelerate coupling while maintaining >90% yield .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) for the triazolopyridazine nitrogen to prevent unwanted nucleophilic attack during carboxamide formation .

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